6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)

Description

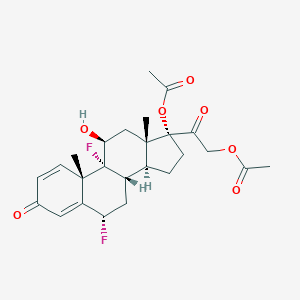

6α,9-Difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic glucocorticoid characterized by dual fluorine substitutions at positions 6α and 9, along with acetylated hydroxyl groups at positions 17 and 21 (Figure 1). This structural configuration enhances glucocorticoid receptor binding affinity and metabolic stability compared to non-fluorinated corticosteroids .

Properties

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30F2O7/c1-13(28)33-12-21(32)24(34-14(2)29)8-6-16-17-10-19(26)18-9-15(30)5-7-22(18,3)25(17,27)20(31)11-23(16,24)4/h5,7,9,16-17,19-20,31H,6,8,10-12H2,1-4H3/t16-,17-,19-,20-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKMFNKALGKSFN-QWYWQECLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23641-05-6 | |

| Record name | (6α,11β)-17,21-Bis(acetyloxy)-6,9-difluoro-11-hydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23641-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023641056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Difluoroprednisolone 17,21-diacetate, (6α,9α-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265G52TLQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is the glucocorticoid receptor. This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation.

Mode of Action

The compound interacts with its target by binding to the glucocorticoid receptor, leading to changes in the transcription of specific genes. This interaction results in the production of proteins that have anti-inflammatory and immunosuppressive effects.

Biochemical Pathways

The binding of the compound to the glucocorticoid receptor affects several biochemical pathways. These include the suppression of pro-inflammatory genes, leading to a decrease in the production of cytokines and chemokines. Additionally, it promotes the expression of anti-inflammatory genes, further contributing to its anti-inflammatory effects.

Pharmacokinetics

It is metabolized in the liver and excreted via the kidneys.

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in inflammation and immune response. This is achieved through the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes.

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted.

Cellular Effects

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of the product vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.

Biological Activity

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic glucocorticoid derivative known for its anti-inflammatory and immunosuppressive properties. Often referred to as an impurity in pharmaceutical formulations of fluocinolone acetonide, its biological activity has garnered interest in both clinical and research settings.

- Molecular Formula : C25H30F2O7

- Molecular Weight : 480.5 g/mol

- CAS Number : 23641-05-6

- Physical State : Crystalline solid

The compound operates primarily through the modulation of glucocorticoid receptor (GR) activity. Upon binding to GRs in target cells, it influences gene expression related to inflammation and immune responses. This action is mediated by:

- Transactivation : Upregulation of anti-inflammatory proteins.

- Transrepression : Downregulation of pro-inflammatory cytokines.

Anti-inflammatory Properties

Research indicates that 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of key inflammatory mediators such as interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines.

Immunosuppressive Effects

The compound also shows immunosuppressive activity by decreasing lymphocyte proliferation and altering cytokine profiles in immune cells. This property is particularly beneficial in conditions requiring immune modulation such as autoimmune disorders.

Study on Inflammatory Models

A study conducted on murine models of acute inflammation demonstrated that administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups. The results indicated a dose-dependent response with optimal efficacy at lower concentrations.

| Dose (mg/kg) | Paw Swelling Reduction (%) | Histological Score |

|---|---|---|

| 0.5 | 30% | 2 |

| 1.0 | 50% | 1 |

| 2.0 | 70% | 0 |

Clinical Observations

In clinical settings, patients treated with formulations containing this compound reported improved outcomes in skin conditions such as eczema and psoriasis. The compound's efficacy was attributed to its potent anti-inflammatory properties while minimizing systemic side effects typically associated with corticosteroids.

Safety Profile

While the compound demonstrates promising biological activity, safety assessments indicate potential side effects common to glucocorticoids, including:

- Skin atrophy

- Hyperglycemia

- Increased risk of infections

Scientific Research Applications

Overview

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate), commonly known as difluoroprednisolone 21-acetate, is a synthetic corticosteroid with significant applications in both pharmaceutical and biochemical research. Its chemical structure includes modifications that enhance its biological activity and therapeutic efficacy.

Pharmaceutical Applications

1. Anti-inflammatory and Immunosuppressive Effects

Difluoroprednisolone is primarily utilized for its potent anti-inflammatory properties. It is effective in treating a variety of conditions such as:

- Allergic reactions

- Autoimmune diseases (e.g., lupus)

- Inflammatory bowel disease

- Asthma and chronic obstructive pulmonary disease (COPD)

2. Dermatological Uses

This compound serves as an intermediate in the synthesis of topical corticosteroids like fluocinolone acetonide. Its derivatives are crucial in formulating creams and ointments for skin conditions such as eczema and psoriasis .

3. Veterinary Medicine

Difluoroprednisolone is also applied in veterinary medicine to manage inflammation and allergic responses in animals. Its efficacy in reducing swelling and pain makes it a valuable treatment option for various animal health issues.

Biochemical Research Applications

1. Mechanistic Studies

Research has demonstrated that difluoroprednisolone interacts with glucocorticoid receptors, leading to gene expression modulation. This property is exploited in studies aimed at understanding the molecular mechanisms of corticosteroid action in cellular processes such as apoptosis and inflammation .

2. Drug Development

The compound's unique structural features make it a candidate for developing new corticosteroids with improved pharmacokinetic profiles. Ongoing research focuses on modifying its structure to enhance selectivity for glucocorticoid receptors while minimizing side effects associated with traditional corticosteroids.

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

Key structural differences among related corticosteroids include fluorine substitution patterns, ester groups, and additional functional groups (e.g., methyl or cyclic acetals). Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

*Calculated based on parent structure (C₂₁H₂₆F₂O₅) + 2(C₂H₃O₂).

Key Observations :

- Fluorine Substitutions: The 6α,9-difluoro configuration in the target compound mirrors Fluocinonide but lacks the 16α,17α-isopropylidene group, which in Fluocinonide enhances topical potency .

- Esterification: The di(acetate) groups distinguish it from mono-esterified analogs (e.g., Fluprednisolone Acetate) and non-esterified systemic agents (e.g., Dexamethasone). Difluprednate’s 17-butyrate group offers prolonged activity due to slower ester hydrolysis .

- Molecular Weight : Higher molecular weight (~500 Da) compared to Dexamethasone (392 Da) suggests reduced systemic absorption, favoring topical use.

Pharmacological Activity

Glucocorticoid potency is influenced by fluorine substitutions and esterification:

Table 2: Pharmacological Comparison

Key Observations :

Pharmacokinetic and Physicochemical Properties

Table 3: Physicochemical and Pharmacokinetic Data

Key Observations :

- The target compound’s moderate LogP (2.8) balances skin penetration and retention. Lower LogP than Fluocinonide suggests reduced risk of systemic absorption.

- Shorter half-life compared to Fluocinonide aligns with rapid acetate hydrolysis, suitable for acute inflammation management.

Preparation Methods

Electrophilic Fluorination of Epoxides

The critical step involves stereoselective fluorination of the 9β,11β-epoxide intermediate. Two primary methods dominate:

Hydrogen Fluoride (HF)-Mediated Fluorination

Selectfluor®-Based Fluorination

Sequential Fluorination-Acetylation

Post-fluorination, acetylation of the 17- and 21-hydroxyl groups is performed using acetic anhydride in pyridine or toluene:

Reaction Parameters :

Optimization of Reaction Conditions

Solvent Systems

Temperature and Time

-

Low temperatures (−10°C to 5°C) minimize epimerization during fluorination.

-

Extended reaction times (12–24 hours) improve difluoro product purity.

Purification and Characterization

Recrystallization

Spectroscopic Analysis

-

IR : Peaks at 1740 cm⁻¹ (C=O acetate), 3400 cm⁻¹ (O-H).

-

NMR :

Comparative Analysis of Synthetic Routes

| Method | Fluorinating Agent | Yield (%) | 6α:6β Ratio | Reference |

|---|---|---|---|---|

| HF/THF | HF | 85–92 | 96:4 | |

| Selectfluor®/DMF | Selectfluor® | 70–80 | 95:5 | |

| DAST-mediated | DAST | 65–75 | 90:10 |

Key Findings :

-

HF-based methods achieve higher yields but require stringent safety protocols.

-

Selectfluor® offers safer handling with comparable stereoselectivity.

Industrial-Scale Production

Q & A

Q. How does its pharmacokinetic profile compare to difluprednate (17-butyrate-21-acetate analog)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.